Zelandopam
Vue d'ensemble
Description
Zelandopam, also known as MYD-37 or YM-435, is a dopamine D1 agonist . It has been in phase II clinical trials for the treatment of heart failure and hypertension . Zelandopam is potentially useful for the treatment of patients with renal insufficiency, heart failure, and hypertension .
Synthesis Analysis
The synthesis of Zelandopam involves the reductocondensation of 2,3-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine by means of NaBH4 in methanol . This results in N-(2,3-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine, which is cyclized by means of H2SO4 in TFA, followed by an azeotropic distillation with toluene to yield the tetrahydroisoquinoline . Finally, this compound is demethylated by means of refluxing 48% HBr to provide the target racemic tetrahydroisoquinoline .
Molecular Structure Analysis
Zelandopam has a molecular formula of C15H15NO4 . It contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 4 aromatic hydroxyls .
Physical And Chemical Properties Analysis
Zelandopam has a molecular weight of 273.288 . Its elemental composition is C, 65.92; H, 5.53; N, 5.13; O, 23.42 . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Applications De Recherche Scientifique
Nephrosis Treatment : Zelandopam effectively blunts the development of puromycin aminonucleoside (PA)-induced nephrosis in rats. Its effects are dose-dependent, suggesting its potential as a therapeutic agent in kidney diseases (Yatsu, Aoki, & Tanaka, 2005).
Prevention of Acute Renal Failure : In a study on rats, Zelandopam showed effectiveness in preventing acute renal failure induced by cisplatin, a chemotherapy drug. This indicates its potential role in safeguarding kidney function during certain cancer treatments (Yatsu, Aoki, & Inagaki, 2003).
Orientations Futures
Zelandopam is currently in the phase II clinical trial stage for the treatment of heart failure and hypertension . Future research may focus on further clinical trials to establish its efficacy and safety profile in these conditions. Additionally, research may explore its potential use in other conditions related to dopamine D1 receptor dysfunction .
Propriétés
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLEMQICAKPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563344, DTXSID20861352 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_25450 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
CAS RN |
119085-25-5 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.